
3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane, also known as IITFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated alkane that has three halogen atoms, including two iodine atoms and one fluorine atom, attached to a propane backbone. The compound has been synthesized using various methods and has been studied for its potential applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane involves the covalent binding of the compound to specific functional groups within proteins and nucleic acids. This binding can alter the structure and function of these molecules, leading to changes in cellular processes and signaling pathways. The precise mechanism of action is still under investigation, and further research is needed to fully understand the effects of this compound on biological systems.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on cells and tissues. It has been shown to inhibit the activity of certain enzymes and alter the expression of specific genes. It can also induce oxidative stress and DNA damage, leading to cell death or apoptosis. The precise effects of this compound depend on the concentration and duration of exposure, as well as the specific cellular context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane in lab experiments is its specificity for certain functional groups within proteins and nucleic acids. This allows for precise labeling and tracking of these molecules within cells and tissues. However, the highly reactive nature of the halogens involved in the synthesis of this compound can make handling and storage of the compound challenging. Additionally, the effects of this compound on biological systems can be complex and context-dependent, requiring careful experimental design and interpretation of results.
Direcciones Futuras
There are several future directions for research involving 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane. One area of interest is the development of new labeling techniques that can be used in conjunction with this compound to visualize and track specific molecules within cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes and signaling pathways. Finally, there is potential for the development of new therapies based on the biochemical and physiological effects of this compound, although much more research is needed in this area.
Métodos De Síntesis
The synthesis of 3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane involves the reaction of 1,1,1-trifluoropropane with iodine and a reducing agent such as zinc or sodium borohydride. The reaction takes place in anhydrous conditions and requires careful handling due to the highly reactive nature of the halogens involved. The resulting product is a colorless liquid that can be purified using distillation or chromatography.
Aplicaciones Científicas De Investigación
3-Iodo-2-(iodomethyl)-1,1,1-trifluoropropane has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been used as a labeling agent for proteins and nucleic acids, as it can covalently bind to specific functional groups within these molecules. This allows for the visualization and tracking of these molecules within cells and tissues.
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-iodo-2-(iodomethyl)propane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3I2/c5-4(6,7)3(1-8)2-9/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJRDBGJUBCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CI)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3I2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2892820.png)
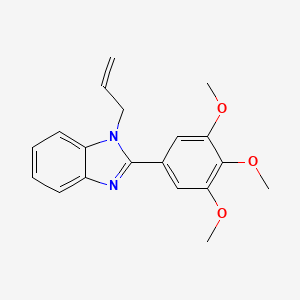
![3-(isopropylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2892824.png)
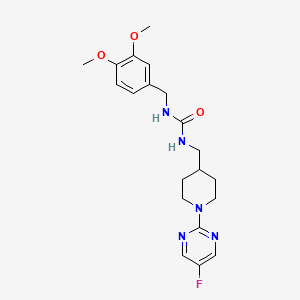
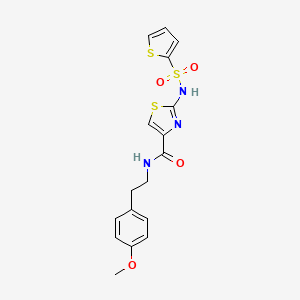
![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2892830.png)
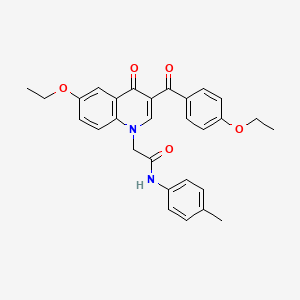

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2892834.png)
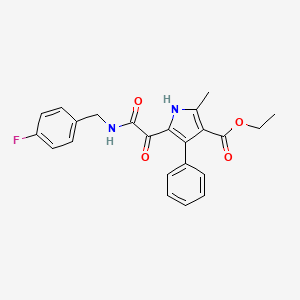

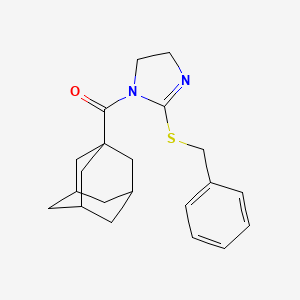
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide](/img/structure/B2892841.png)